An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Allyl-3-bromobenzene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Allyl-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3-bromobenzene is a versatile bifunctional organic compound featuring both a reactive allyl group and a bromine-substituted aromatic ring. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 1-Allyl-3-bromobenzene, with a focus on detailed experimental protocols and mechanistic insights.
Chemical and Physical Properties
1-Allyl-3-bromobenzene is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| CAS Number | 18257-89-1 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 60-62 °C at 0.5 Torr | [2] |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C, stored under nitrogen | [2] |
| Sensitivity | Light Sensitive | [2] |
Spectroscopic Data
Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-Allyl-3-bromobenzene are not widely published. However, based on the known spectra of related compounds such as bromobenzene and allyl bromide, the following characteristic signals can be anticipated:
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¹H NMR: Signals corresponding to the allylic protons (CH₂-CH=CH₂) would be expected in the range of 3.4-6.1 ppm. The aromatic protons would appear in the region of 7.0-7.5 ppm.
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¹³C NMR: The sp³ carbon of the allyl group would resonate around 39 ppm, while the sp² carbons of the double bond would appear between 117 and 136 ppm. The aromatic carbons would be observed in the 122-142 ppm range, with the carbon bearing the bromine atom being significantly influenced.
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IR Spectroscopy: Characteristic peaks would include C-H stretching of the allyl group and aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the alkene and aromatic ring (around 1600-1640 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 800 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) at m/z 196 and 198.
Reactivity and Synthetic Applications
The dual functionality of 1-Allyl-3-bromobenzene makes it a valuable substrate for a variety of organic transformations. The bromine atom serves as a handle for cross-coupling and Grignard reactions, while the allyl group can undergo addition, oxidation, and other modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 1-Allyl-3-bromobenzene is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzene ring.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.
Experimental Protocol (General):
A reaction vessel is charged with 1-Allyl-3-bromobenzene (1 equivalent), an aryl or vinyl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the product by column chromatography.
Logical Relationship of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol (General):
1-Allyl-3-bromobenzene (1 equivalent) is reacted with an alkene (1.1-1.5 equivalents) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equivalents), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃). The reaction is typically carried out in a polar aprotic solvent such as DMF or NMP at elevated temperatures. After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is achieved by column chromatography.
The Stille coupling utilizes an organotin compound as the coupling partner for the organic halide.
Experimental Protocol (General):
In a flask under an inert atmosphere, 1-Allyl-3-bromobenzene (1 equivalent) and an organostannane (1.0-1.2 equivalents) are dissolved in a suitable solvent like THF or toluene. A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents), is added. The reaction mixture is heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
Experimental Protocol (General):
1-Allyl-3-bromobenzene (1 equivalent) and a terminal alkyne (1.1-1.5 equivalents) are dissolved in a solvent such as THF or DMF. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base, typically an amine like triethylamine or diisopropylamine. The reaction is usually carried out at room temperature or with gentle heating under an inert atmosphere. Workup involves filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product.
Grignard Reaction
The bromine atom in 1-Allyl-3-bromobenzene can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new C-C bonds with various electrophiles.
Experimental Workflow for Grignard Reaction:
Caption: Workflow for the synthesis and reaction of a Grignard reagent.
Experimental Protocol (General):
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of 1-Allyl-3-bromobenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the same solvent is added at a controlled temperature (often 0 °C or below). The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted with an organic solvent and purified.
Reactions of the Allyl Group
The allyl group in 1-Allyl-3-bromobenzene can undergo a variety of reactions, including addition, oxidation, and isomerization.
The double bond of the allyl group can undergo electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can occur. The regioselectivity of HBr addition can be controlled by the presence or absence of peroxides (radical vs. ionic mechanism).
The allyl group can be oxidized to various functional groups. For instance, dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to form a diol. Oxidative cleavage of the double bond can be accomplished using ozone (O₃) followed by a reductive or oxidative workup to yield aldehydes, carboxylic acids, or ketones.
Role in Drug Development and Biological Activity
While specific studies on the biological activity or direct application of 1-Allyl-3-bromobenzene in signaling pathways are not prominent in the literature, its structural motifs are present in various biologically active molecules. The allylphenyl scaffold is a common feature in natural products and synthetic compounds with diverse pharmacological properties. For instance, some allylbenzene derivatives have been investigated for their potential as inhibitors of bacterial resistance mechanisms.
The primary role of 1-Allyl-3-bromobenzene in drug development is as a versatile intermediate. The ability to perform orthogonal reactions on its two functional groups allows for the systematic construction of libraries of complex molecules for screening against various biological targets. For example, the bromine atom can be used as an attachment point for a pharmacophore via cross-coupling, while the allyl group can be further functionalized to modulate physicochemical properties like solubility and metabolic stability.
Logical Relationship in a Drug Discovery Context:
Caption: Role of 1-Allyl-3-bromobenzene in a drug discovery workflow.
Conclusion
1-Allyl-3-bromobenzene is a valuable and versatile building block in modern organic synthesis. Its distinct reactive sites—the aryl bromide and the allyl group—provide chemists with a powerful tool for the construction of a wide array of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor to Grignard reagents highlights its importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.
